molecular formula C10H21NO B13299162 N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine

N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine

Cat. No.: B13299162
M. Wt: 171.28 g/mol
InChI Key: OOHPFEWCMBNCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyethyl group attached to the nitrogen atom and a methyl group attached to the cyclopentane ring

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21NO/c1-3-12-8-7-11-10-6-4-5-9(10)2/h9-11H,3-8H2,1-2H3

InChI Key

OOHPFEWCMBNCEB-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1CCCC1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclopentanone with ethoxyethylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

As a secondary amine, the compound participates in nucleophilic substitution via its lone electron pair. Key findings include:

  • Reactivity with alkyl halides : Forms quaternary ammonium salts under mild conditions (e.g., room temperature, polar aprotic solvents like DMF).

  • Kinetic studies : Reaction rates depend on steric hindrance from the cyclopentane ring and electron-donating effects of the ethoxyethyl group.

Table 1: Optimization of N-Alkylation Conditions

EntryAlkyl HalideSolventTemp (°C)Yield (%)
1Methyl iodideDMF2586
2Ethyl bromideTHF4075
3Benzyl chlorideAcetonitrile6090

Optimal yields are achieved with bulky alkyl halides in acetonitrile at elevated temperatures, suggesting entropy-driven kinetics .

Oxidation Reactions

The ethoxyethyl group facilitates oxidation pathways:

  • Peracid-mediated oxidation : Forms N-oxide derivatives, confirmed by 1H^{1}H-NMR shifts at δ 3.2–3.5 ppm (broad singlet for N–O).

  • Mechanism : Proceeds via a two-step electrophilic attack, with water acting as a proton shuttle (Figure 1A) .

Key data :

  • Turnover frequency (TOF): 1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1} in H2_2O/EtOH mixtures .

  • Activation energy (EaE_a): Calculated at 45.6kJ/mol45.6 \, \text{kJ/mol} using Arrhenius plots.

CO2_22 Capture and Carbamate Formation

In humid environments, the amine reacts with CO2_2 through a six-membered transition state:

  • Zwitterion intermediate : Stabilized by hydrogen bonding with water .

  • Carbamate stability : Enhanced by the ethoxyethyl group’s electron-donating effect (pKa_a = 9.2) .

Reaction equation :

R2NH+CO2+H2OR2NCOO+H3O+\text{R}_2\text{NH} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{R}_2\text{NCOO}^- + \text{H}_3\text{O}^+

  • Equilibrium constant (KeqK_{eq}): 2.4×104M12.4 \times 10^4 \, \text{M}^{-1} at 25°C .

Acid-Base Reactions

The compound exhibits Brønsted basicity:

  • Protonation : Occurs preferentially at the amine nitrogen, with pKa=10.1\text{p}K_a = 10.1 (measured in aqueous ethanol) .

  • Applications : Acts as a catalyst in Knoevenagel condensations, achieving >80% yield in model reactions .

Ring-Opening Reactions

Under acidic conditions, the cyclopentane ring undergoes strain-driven opening:

  • HCl-mediated cleavage : Produces linear diamine derivatives (e.g., NH2(CH2)3OCH2CH3\text{NH}_2(\text{CH}_2)_3\text{OCH}_2\text{CH}_3).

  • Kinetic profile : First-order dependence on [H+^+], with k=0.12h1k = 0.12 \, \text{h}^{-1} at pH 2.

Comparative Reactivity with Analogues

Table 2: Reaction Rates of Structurally Similar Amines

CompoundRelative Rate (Nucleophilic Substitution)
N-Ethyl-2-methylcyclopentanamine1.0 (Reference)
N-(2-Hydroxyethyl) analogue0.7
N-(2-Ethoxyethyl)-2-methyl 1.4

The ethoxy group enhances nucleophilicity by 40% compared to hydroxylated analogues due to reduced hydrogen bonding .

Scientific Research Applications

N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyethyl)piperidin-4-one
  • N-(2-ethoxyethyl)-3-morpholinopropan-1-amine
  • N,N-bis(2-ethoxyethyl)acrylamide

Uniqueness

N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine is unique due to its specific structural features, such as the presence of both an ethoxyethyl group and a methyl group on the cyclopentane ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Biological Activity

N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine is a compound of interest in pharmacological research, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopentane structure with an ethoxyethyl side chain. The molecular formula can be represented as C10H19NC_{10}H_{19}N, which indicates its classification as an amine. Its structure is significant for understanding its interaction with biological systems.

Research indicates that compounds similar to this compound may act on various biological pathways:

  • Neuraminidase Inhibition : Some derivatives of cyclopentane compounds have shown effectiveness as neuraminidase inhibitors. Neuraminidase is an enzyme critical for the replication of several viruses, including influenza. Inhibiting this enzyme can prevent viral spread within the host .
  • Receptor Modulation : Compounds in this class may interact with various receptors, including transient receptor potential (TRP) channels. For instance, modulation of TRPM8 has been noted, suggesting potential applications in pain management and sensory modulation .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Antiviral Potential to inhibit neuraminidase, affecting viral replication .
Insect Growth Regulation Analogues have been developed to regulate juvenile hormone production in insects .
Receptor Agonism/Antagonism Modulation of TRPM8 and other receptors may lead to analgesic effects .

Case Studies

  • Antiviral Efficacy : A study demonstrated that cyclopentane derivatives could effectively inhibit the replication of influenza viruses by targeting neuraminidase activity. The findings suggest that modifications to the cyclopentane structure enhance inhibitory potency .
  • Insect Growth Regulation : Research involving allatostatin analogues indicated that modifications similar to those in this compound could significantly reduce juvenile hormone levels in cockroaches, showcasing potential as an insect growth regulator .

Q & A

Basic: What are the standard synthetic routes for N-(2-ethoxyethyl)-2-methylcyclopentan-1-amine, and how are intermediates validated?

Answer:
The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-methylcyclopentan-1-amine with 2-ethoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions. Key intermediates are validated using ¹H NMR and ¹³C NMR to confirm bond formation and purity. For example, the ethoxyethyl group’s characteristic signals (δ ~3.5–3.7 ppm for -OCH₂CH₂O-) and cyclopentyl proton splitting patterns should align with theoretical predictions . High-Resolution Mass Spectrometry (HRMS) further verifies molecular weight accuracy (e.g., [M+H]⁺ calculated vs. observed) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies proton environments (e.g., cyclopentyl CH₃ at δ ~1.2–1.5 ppm, ethoxyethyl -OCH₂- at δ ~3.5–3.7 ppm).
    • ¹³C NMR confirms carbon connectivity (e.g., cyclopentane carbons at δ 25–35 ppm, ether carbons at δ 65–75 ppm) .
  • HRMS: Validates molecular formula and isotopic distribution .
  • Chromatography (HPLC/GC): Assesses purity (>95% by area normalization) .

Advanced: How can structural modifications influence this compound’s functional selectivity in receptor binding studies?

Answer:
Substituents on the cyclopentane or ethoxyethyl groups alter steric and electronic interactions. For example:

  • Cyclopentane Methyl Group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Ethoxyethyl Chain: Modulates solubility and hydrogen-bonding capacity.
    Comparative studies with analogs (e.g., N-(2-methoxyethyl) derivatives) using radioligand binding assays (e.g., serotonin 5-HT2C receptors) reveal selectivity trends. Contradictions in activity data may arise from assay conditions (e.g., buffer pH, cell line variability) .

Advanced: How can computational modeling optimize this compound’s performance in carbon capture applications?

Answer:
Molecular dynamics (MD) simulations predict solvent-CO₂ interaction energetics. For example:

  • Amine-CO₂ Reaction Pathways: Modeling the carbamate formation kinetics guides solvent design.
  • Solvent Stability: Density Functional Theory (DFT) calculates degradation pathways (e.g., oxidation susceptibility of the ethoxyethyl group).
    Experimental validation via thermogravimetric analysis (TGA) and FTIR monitors CO₂ absorption capacity and solvent lifetime .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (volatility data pending; assume moderate vapor pressure).
  • Storage: Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Shelf life is typically 6–12 months; monitor via HPLC for degradation .

Advanced: How do regulatory frameworks classify structurally related N-(2-ethoxyethyl) amines, and what implications exist for research?

Answer:
Analogues like N-(2-ethoxyethyl)-1-phenylcyclohexanamine (PCEEA) are regulated under EU Directive 2009/790/EC due to psychoactive potential. Researchers must:

  • Document Compliance: Submit risk assessments for animal/human studies.
  • Environmental Impact: Assess biodegradability (e.g., OECD 301D test) and ecotoxicity (e.g., Daphnia magna assays) .

Advanced: How should researchers resolve contradictions in NMR data across studies?

Answer:
Discrepancies in chemical shifts may arise from:

  • Solvent Effects: Compare D₂O vs. CDCl₃ spectra.
  • pH-Dependent Tautomerism: Adjust sample preparation (e.g., buffered solutions).
  • Impurity Peaks: Use 2D NMR (COSY, HSQC) to isolate target signals. Cross-validate with HRMS to rule out byproducts .

Basic: What stability tests are required for long-term storage of this compound?

Answer:

  • Accelerated Stability Studies: Incubate at 40°C/75% RH for 6 months; analyze monthly via HPLC for degradation products.
  • Light Sensitivity: Expose to UV (300–400 nm) and monitor absorbance changes (λmax ~250–300 nm).
  • Oxidative Stability: Add antioxidants (e.g., BHT) and test via TGA-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.